An In-depth Technical Guide to 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid
An In-depth Technical Guide to 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Phenoxyalkanoic Acid
This technical guide provides a comprehensive overview of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, a substituted phenoxyalkanoic acid. While specific research on this exact molecule is not widely published, its structural motifs are of significant interest in medicinal chemistry and agrochemical research. Phenoxyalkanoic acids, as a class, are known for a variety of biological activities, including their use as herbicides.[1][2] This guide will detail the chemical structure, a proposed synthesis pathway based on established methodologies, and the expected analytical characteristics for the structural elucidation of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid is defined by a 4-chloro-3,5-dimethylphenol moiety linked via an ether bond to a propanoic acid at the third carbon.
Systematic IUPAC Name: 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid
Chemical Structure:
Figure 1: Chemical structure of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₃ | Calculated |
| Molecular Weight | 228.67 g/mol | Calculated |
| XlogP3 | 3.2 | Predicted[3] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 4 | Calculated |
Proposed Synthesis: The Williamson Ether Synthesis Approach
The most direct and established method for synthesizing phenoxyalkanoic acids is the Williamson ether synthesis.[4][5][6][7][8] This nucleophilic substitution reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[6][7][8]
In the context of synthesizing 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, the key starting materials are 4-chloro-3,5-dimethylphenol and a 3-halopropanoic acid, such as 3-chloropropanoic acid or 3-bromopropanoic acid.
Synthesis Workflow
Figure 2: Proposed workflow for the synthesis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.
Detailed Experimental Protocol
Materials:
-
3-chloropropanoic acid[13]
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[5]
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated[5]
-
Diethyl ether or other suitable organic solvent for extraction[4]
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 4-chloro-3,5-dimethylphenol in an aqueous solution of a slight molar excess of sodium hydroxide. Heat the mixture gently to ensure complete dissolution and formation of the sodium 4-chloro-3,5-dimethylphenoxide.[4][5]
-
Nucleophilic Substitution: To the heated phenoxide solution, add a solution of 3-chloropropanoic acid (equimolar to the starting phenol) dropwise over a period of 30-60 minutes. Maintain the reaction mixture at reflux for 2-4 hours to ensure the completion of the reaction.[1][14]
-
Work-up and Acidification: After the reflux period, cool the reaction mixture to room temperature. Transfer the mixture to a beaker and acidify with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2), which will precipitate the crude 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.[4][5]
-
Extraction and Purification: The precipitated solid can be collected by vacuum filtration and washed with cold water. Alternatively, the acidified mixture can be extracted with an organic solvent like diethyl ether. The organic layers are then combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.[4]
-
Recrystallization: The crude solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.
Structural Elucidation and Analytical Characterization
The confirmation of the chemical structure and the assessment of the purity of the synthesized 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid would rely on a combination of spectroscopic techniques.[15][16][17][18] The expected spectral data can be predicted based on the known spectra of analogous compounds like 3-phenoxypropanoic acid.[19][20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, and the two methylene groups of the propanoic acid chain. The aromatic protons would likely appear as a singlet due to their symmetrical environment. The methylene group adjacent to the oxygen (O-CH₂) would be a triplet, and the methylene group adjacent to the carboxylic acid (CH₂-COOH) would also be a triplet. The two methyl groups on the phenyl ring would appear as a singlet.
-
¹³C NMR: The carbon NMR would show characteristic peaks for the carboxylic acid carbon, the aromatic carbons (with distinct shifts for the carbon atoms bearing the chloro, methyl, and ether linkages), and the aliphatic carbons of the propanoic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretches for the ether linkage, and C-H stretches for the aromatic and aliphatic portions of the molecule.[21]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the propanoic acid moiety.[19]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (singlet), O-CH₂ (triplet), CH₂-COOH (triplet), Ar-CH₃ (singlet) |
| ¹³C NMR | C=O (carboxylic acid), Aromatic C's, C-O (ether), Aliphatic C's |
| IR (cm⁻¹) | ~3000 (broad, O-H), ~1700 (C=O), ~1250 & ~1050 (C-O), ~2950 (aliphatic C-H), ~3050 (aromatic C-H) |
| MS (m/z) | Molecular ion peak corresponding to C₁₁H₁₃ClO₃ with characteristic M+2 isotope peak for chlorine |
Potential Applications and Future Research Directions
Given that many chlorinated phenoxyalkanoic acids exhibit herbicidal properties, 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid could be a candidate for screening in agrochemical applications.[1][2] Furthermore, the structural framework of this molecule could serve as a scaffold for the development of novel bioactive compounds in the pharmaceutical industry. The synthesis of a library of derivatives with modifications to the aromatic ring or the carboxylic acid moiety could lead to the discovery of new therapeutic agents.
Safety and Handling
As a novel chemical entity, 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be developed upon synthesis and characterization.
References
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